5-Bromo-2-fluoro-4-methyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-fluoro-4-methyl-3-nitropyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, fluorine, methyl, and nitro functional groups attached to a pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the molecule, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-4-methyl-3-nitropyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the fluorination of 3-bromo-2-nitropyridine using a fluorinating agent such as tetrabutylammonium fluoride (Bu₄NF) in a solvent like dimethylformamide (DMF) at room temperature . The reaction proceeds through nucleophilic substitution, where the fluorine atom replaces a hydrogen atom on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-4-methyl-3-nitropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like Bu₄NF in DMF at room temperature.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted pyridines.
Reduction: Formation of 5-Bromo-2-fluoro-4-methyl-3-aminopyridine.
Oxidation: Formation of 5-Bromo-2-fluoro-4-carboxy-3-nitropyridine.
Scientific Research Applications
5-Bromo-2-fluoro-4-methyl-3-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 5-Bromo-2-fluoro-4-methyl-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and fluorine can influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-nitropyridine
- 2-Fluoro-4-methyl-3-nitropyridine
- 5-Bromo-2-methyl-3-nitropyridine
Uniqueness
5-Bromo-2-fluoro-4-methyl-3-nitropyridine is unique due to the combination of bromine, fluorine, methyl, and nitro groups on the pyridine ring. This specific arrangement of substituents imparts distinct chemical properties, such as increased reactivity and potential biological activity, compared to other similar compounds .
Biological Activity
5-Bromo-2-fluoro-4-methyl-3-nitropyridine (BFMNP) is a halogenated pyridine derivative characterized by the presence of bromine, fluorine, methyl, and nitro groups on the pyridine ring. Its molecular formula is C₅H₃BrFN₂O₂, with a molecular weight of approximately 220.99 g/mol. This compound has garnered attention in medicinal chemistry and agrochemical applications due to its unique structural features and biological reactivity.
The synthesis of BFMNP typically involves multi-step reactions that require careful control of conditions such as temperature and reagent concentrations to achieve high yields and purity. The compound is notable for its ability to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for its application in drug development and materials science .
BFMNP's biological activity is primarily attributed to its interactions with specific biological targets, including proteins and enzymes. Research indicates that compounds with similar structural motifs often exhibit significant binding affinities to various molecular targets, which can modulate their biological functions. The presence of the bromine and fluorine atoms enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes .
Interaction Studies
Recent studies have focused on the interaction profiles of BFMNP with various biomolecules. These studies are crucial for elucidating the compound's mechanism of action in biological systems. For instance, interaction studies may involve binding assays with enzymes or receptors to determine how BFMNP influences their activity .
Neuroimaging Applications
One notable application of similar compounds is in neuroimaging. For example, derivatives of pyridine have been investigated as potential radioligands for PET imaging due to their ability to cross the blood-brain barrier effectively. Such studies suggest that BFMNP or its analogs could be promising candidates for neuroimaging applications, warranting further investigation into their pharmacokinetics and metabolic stability .
Medicinal Chemistry
In medicinal chemistry, BFMNP serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders and inflammatory diseases. The compound's structural characteristics may allow it to interact selectively with ion channels or other critical proteins involved in these conditions .
Comparative Analysis
To better understand BFMNP's biological activity, a comparison with structurally similar compounds can be insightful. The following table summarizes key features and potential applications:
Compound Name | CAS Number | Key Features | Potential Applications |
---|---|---|---|
2-Bromo-3-nitropyridine | 23056-45-3 | Lacks fluorine; nitro group at position 3 | Antimicrobial agents |
5-Fluoro-4-methyl-3-nitropyridine | 23056-46-4 | Contains fluorine; differs in bromine position | Neurological disorder treatments |
2-Bromo-5-fluoro-4-nitropyridine | 1805578-52-2 | Similar structure; different group positions | Agrochemicals |
3-Amino-2-bromo-5-fluoropyridine | 884495-03-8 | Contains amino group instead of nitro group | Potential anti-inflammatory agents |
This comparative analysis highlights how variations in substituent positions can significantly influence the chemical properties and biological activities of these compounds.
Properties
Molecular Formula |
C6H4BrFN2O2 |
---|---|
Molecular Weight |
235.01 g/mol |
IUPAC Name |
5-bromo-2-fluoro-4-methyl-3-nitropyridine |
InChI |
InChI=1S/C6H4BrFN2O2/c1-3-4(7)2-9-6(8)5(3)10(11)12/h2H,1H3 |
InChI Key |
MFVSNKTYKMIQSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1Br)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.